{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

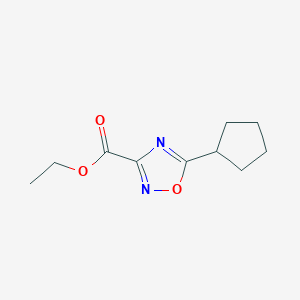

“{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide” is a derivative of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), which is a compound of interest in recent drug studies . Thiadiazoles, like AMT, are a privileged structural fragment in heterocyclic ring systems, giving rise to compounds with varied bioactivities, such as anticancer, antimicrobial, and antiviral properties .

Synthesis Analysis

AMT was used to synthesize 24 new compounds, including “{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide”. The synthesis involved the Michael addition reaction of AMT with α,β-unsaturated compounds. The acylation reaction of the resulting products with chloroacetyl chloride yielded the respective derivatives . These products were cyclized to two different rings by the reaction with potassium isothiocyanate .Molecular Structure Analysis

The molecular structure of “{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide” can be represented by the InChI code: 1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3, (H,7,9) (H,5,6,8) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide” include the Michael addition reaction and the acylation reaction . The Michael addition reaction of AMT with α,β-unsaturated compounds was studied using various solvents, with MeOH found to be the optimal solvent . The acylation reaction of the resulting products with chloroacetyl chloride yielded the respective derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide” include a molecular weight of 175.24 . It is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications

Anticancer Activity

Compounds containing the 1,3,4-thiadiazole moiety have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, an MTT assay was carried out to determine the cytotoxic effects of such compounds on leukemia cell lines and human cervical carcinoma cell lines .

Antimicrobial Agents

The 1,3,4-thiadiazole scaffold is known for its diverse biological activities including anti-microbial properties. Drugs with this scaffold like sulfamethoxazole and acetazolamide exhibit significant anti-microbial action .

Environmental Remediation

Polymer adsorbents based on 1,3,4-thiadiazole structures are being developed for the selective and effective removal of heavy metals from industrial wastewater, which is crucial for environmental remediation .

Electrochemical Applications

The electrochemical behavior of thiadiazole derivatives has been studied extensively. For example, the electrochemical properties of 2-amino-5-mercapto-1,3,4-thiadiazole have been investigated in the context of its interaction with electrophiles like p-benzoquinone .

Drug Development

Thiadiazoles are a key structural fragment in drug development due to their varied bioactivities. Compounds with thiadiazole rings have shown potential as anticancer, antimicrobial, and antiviral agents .

Chemical Functionalization

Studies on the functionalization of thiadiazole derivatives have yielded products with diverse applications. For example, functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole has led to the creation of compounds with variable chain lengths for different uses .

Safety and Hazards

The safety information available indicates that “{N}-(5-mercapto-1,3,4-thiadiazol-2-yl)pentanamide” is potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

Compounds with a similar 1,3,4-thiadiazole scaffold have been found to exhibit varied bioactivities, such as anticancer , antimicrobial , and antiviral properties, suggesting a broad range of potential targets.

Mode of Action

The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole, a related compound, has been studied, revealing an “electron transfer + chemical reaction” (ec) mechanism .

Result of Action

Related 1,3,4-thiadiazole compounds have been found to exhibit varied bioactivities, such as anticancer , antimicrobial , and antiviral properties, suggesting a range of potential molecular and cellular effects.

Action Environment

The electrochemical behavior of a related compound, 2-amino-5-mercapto-1,3,4-thiadiazole, has been studied in different ph environments , suggesting that pH could be a relevant environmental factor.

properties

IUPAC Name |

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS2/c1-2-3-4-5(11)8-6-9-10-7(12)13-6/h2-4H2,1H3,(H,10,12)(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVQDSGFPMKXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NNC(=S)S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B2899571.png)

![5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2899576.png)

![1-(3,4-Dimethylphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2899583.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2899588.png)